

(Trimethylsilyl)acetic acid molecular structure

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Compound of Interest

Compound Name: (Trimethylsilyl)acetic acid

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An In-Depth Technical Guide to the Molecular Structure and Reactivity of
(Trimethylsilyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

(Trimethylsilyl)acetic acid, with the chemical formula $(\text{CH}_3)_3\text{SiCH}_2\text{CO}_2\text{H}$, is a versatile organosilicon compound that serves as a pivotal building block in modern organic synthesis.^[1] Its unique molecular architecture, dominated by the sterically demanding and electronically influential trimethylsilyl (TMS) group, imparts distinct reactivity that is leveraged by researchers in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth exploration of the compound's molecular structure, elucidated through comprehensive spectroscopic analysis. It further details validated synthetic protocols and examines the mechanistic underpinnings of its key reactions, with a particular focus on its utility for drug development professionals.

Core Molecular Characteristics

(Trimethylsilyl)acetic acid is a solid at room temperature with a melting point in the range of 39-42 °C.^{[1][2][3]} Its structure is characterized by a carboxylic acid moiety linked to a methyl group that is substituted with a trimethylsilyl group. This arrangement is central to its chemical behavior.

Physicochemical Properties

A summary of the essential physicochemical properties is presented below, providing foundational data for experimental design.

Property	Value	Reference
CAS Number	2345-38-2	[1][4][5]
Molecular Formula	C ₅ H ₁₂ O ₂ Si	[4][5]
Molecular Weight	132.23 g/mol	[1][4][5]
Melting Point	39-42 °C	[1][2][3]
Boiling Point	90-95 °C at 10 mmHg	[3]
SMILES	C--INVALID-LINK-- (C)CC(=O)O	[1][4][6]
InChI Key	JDMMZVAKMAONFU- UHFFFAOYSA-N	[1][5][6]

Structural Analysis

The core of **(Trimethylsilyl)acetic acid**'s utility lies in the interplay between the carboxylic acid functional group and the adjacent TMS group. The Si-C bond is significantly longer and more polarizable than a C-C bond, and the silicon atom is more electropositive than carbon. These factors contribute to the stabilization of a negative charge on the α -carbon (the carbon adjacent to the silicon and carbonyl groups), a phenomenon known as the α -silicon effect. This electronic stabilization is crucial for the facile formation and subsequent reactivity of the corresponding enolate.

Caption: Molecular structure of **(Trimethylsilyl)acetic acid**.

Spectroscopic Characterization: A Deeper Look

Spectroscopic analysis provides an empirical fingerprint of the molecular structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is remarkably simple and diagnostic. It typically shows three distinct signals:
 - A sharp, intense singlet at approximately 0.1 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups of the TMS moiety. This upfield shift is a hallmark of protons on a silicon atom.
 - A singlet around 2.0 ppm, integrating to 2 protons, representing the α -methylene (CH_2) group.
 - A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid. The chemical shift of this proton is highly dependent on concentration and solvent.[\[7\]](#)
- ^{29}Si NMR: The ^{29}Si NMR spectrum provides direct evidence for the silicon environment.[\[8\]](#)

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~ 0.1	Singlet (s)	$\text{Si}(\text{CH}_3)_3$
^1H	~ 2.0	Singlet (s)	SiCH_2COOH
^1H	>10	Broad Singlet (br s)	COOH

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups based on their vibrational frequencies. The spectrum of **(Trimethylsilyl)acetic acid** is dominated by two features characteristic of a carboxylic acid.[\[9\]](#)

- A very broad absorption band in the region of $2500\text{--}3300\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[\[10\]](#)
- A strong, sharp absorption band around 1710 cm^{-1} , corresponding to the C=O (carbonyl) stretching vibration.[\[10\]](#)

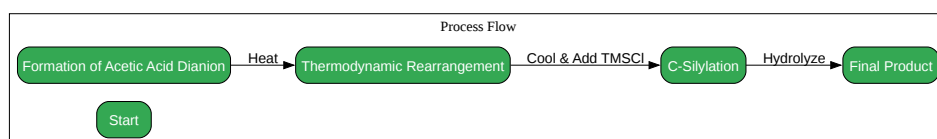
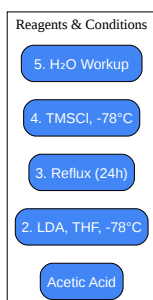
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak is observed at $m/z = 132$.[\[11\]](#)
- Key Fragments: The fragmentation is often dominated by the TMS group.
 - A peak at $m/z = 117$ ($M-15$) results from the loss of a methyl radical ($\bullet\text{CH}_3$).[\[11\]](#)
 - A very prominent peak at $m/z = 75$ is often the base peak, corresponding to the $[(\text{CH}_3)_2\text{SiOH}]^+$ ion.[\[11\]](#)
 - The trimethylsilyl cation, $[\text{Si}(\text{CH}_3)_3]^+$, gives a strong signal at $m/z = 73$.[\[11\]](#)

Synthesis of (Trimethylsilyl)acetic Acid

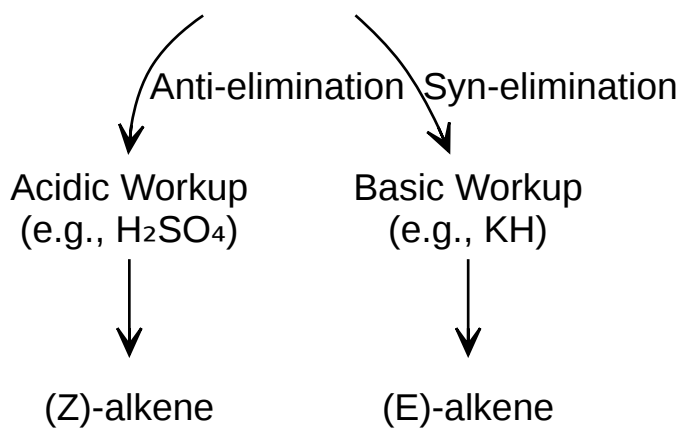
While several methods exist, a practical and cost-effective synthesis involves the C-silylation of the dianion of acetic acid.[\[2\]](#)[\[12\]](#) This approach avoids the use of more expensive starting materials like chloromethyltrimethylsilane.[\[12\]](#)



Enolate of (TMS)acetic acid + R₂C=O

Nucleophilic Addition

β-hydroxysilane intermediate



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